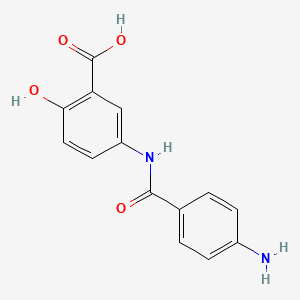

5-((4-Aminobenzoyl)amino)salicylic acid

Description

Properties

CAS No. |

6201-78-1 |

|---|---|

Molecular Formula |

C14H12N2O4 |

Molecular Weight |

272.26 g/mol |

IUPAC Name |

5-[(4-aminobenzoyl)amino]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H12N2O4/c15-9-3-1-8(2-4-9)13(18)16-10-5-6-12(17)11(7-10)14(19)20/h1-7,17H,15H2,(H,16,18)(H,19,20) |

InChI Key |

ANWCFOBHFNQQSV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)N |

Other CAS No. |

6201-78-1 |

Origin of Product |

United States |

Contextualizing Salicylic Acid and Aminosalicylic Acid Derivatives in Drug Discovery

Salicylic (B10762653) acid and its derivatives have long been cornerstones of pharmacology. The parent molecule, salicylic acid, is known for its anti-inflammatory, analgesic, and keratolytic properties. Its most famous derivative, acetylsalicylic acid (Aspirin), revolutionized modern medicine.

In the mid-20th century, aminosalicylic acids, which are structural isomers of salicylic acid containing an amino group, were identified as important therapeutic agents. The two most prominent isomers are 5-aminosalicylic acid (5-ASA) and 4-aminosalicylic acid (4-ASA).

5-Aminosalicylic Acid (5-ASA): Also known as mesalazine or mesalamine, 5-ASA is a primary treatment for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. wikipedia.orgnih.govverywellhealth.com Its anti-inflammatory effects are believed to be exerted locally on the intestinal mucosa. wikipedia.orgzanecohencentre.ca The mechanism is thought to involve the modulation of inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, through pathways like cyclooxygenase (COX) and lipoxygenase. zanecohencentre.carxlist.com

4-Aminosalicylic Acid (4-ASA): Also known as para-aminosalicylic acid (PAS), this compound was one of the first effective antibiotics for treating tuberculosis, often used in combination with other drugs to combat multidrug-resistant strains. wikipedia.orgdrugs.com It acts as a prodrug that inhibits folate synthesis in Mycobacterium tuberculosis. wikipedia.orgmedchemexpress.com Interestingly, 4-ASA has also demonstrated anti-inflammatory properties and has been considered an alternative for IBD patients intolerant to 5-ASA. nih.gov

The established therapeutic value of these aminosalicylates makes them and their potential derivatives attractive subjects for ongoing drug discovery efforts. nih.gov

Overview of Amide Linked Conjugates in Pharmaceutical Science

In pharmaceutical science, conjugation—the process of joining two or more molecules—is a powerful strategy to enhance the therapeutic properties of a drug. An amide bond, formed between a carboxylic acid and an amine, is one of the most stable and common linkages used for this purpose.

Amide-linked conjugates are frequently designed as prodrugs. A prodrug is an inactive or less active molecule that is metabolized (converted) into the active drug within the body. This approach can overcome numerous challenges, such as:

Targeted Delivery: A key application is in creating colon-specific drug delivery systems. nih.gov Many drugs intended for local action in the colon, such as 5-ASA, are absorbed in the upper gastrointestinal (GI) tract. By linking the drug via an amide bond to a carrier molecule, it can be protected from premature absorption. In the colon, bacterial enzymes, such as azoreductases or amidases, cleave the amide bond, releasing the active drug at its intended site of action. nih.govnih.govresearchgate.net

Synergistic Effects: A mutual prodrug can be created by linking two different active drugs together. This can lead to synergistic therapeutic effects or a multi-target mode of action. researchgate.net

The synthesis of amide conjugates of 4-ASA with amino acids like D-phenylalanine and L-tryptophan has been explored to create prodrugs for IBD, demonstrating improved safety profiles and effective delivery to the colon. nih.gov

Rationale for Investigating 5 4 Aminobenzoyl Amino Salicylic Acid As a Research Target or Intermediate

Established Synthetic Pathways for 5-Aminosalicylic Acid Precursors

5-Aminosalicylic acid (5-ASA) is the foundational molecule required for synthesizing the target compound. It is an anti-inflammatory agent and is considered the active moiety in drugs like sulfasalazine. nih.govnih.gov The primary industrial routes to 5-ASA involve either the reduction of a nitro-precursor or coupling reactions involving salicylic (B10762653) acid.

A common and well-established pathway to 5-aminosalicylic acid is through the chemical reduction of 5-nitrosalicylic acid. google.com This precursor is itself typically synthesized via the nitration of salicylic acid. nih.gov The reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished using various reducing agents and catalytic systems.

One prominent method involves catalytic hydrogenation. google.com This process often utilizes a catalyst from the platinum group metals, such as palladium on carbon (Pd/C), in an acidic medium. google.com The reaction is carried out under hydrogen gas pressure. google.com Another approach uses Raney nickel as the catalyst. In one environmentally friendly protocol, the reduction is performed in water using either hydrazine (B178648) hydrate (B1144303) as the hydrogen source or by applying hydrogen gas under pressure (3-10 atmospheres). This method in water can produce 5-ASA with a high yield of 89%. Electrochemical methods have also been explored, where 5-nitrosalicylic acid is reduced in an alkaline medium, achieving a yield of over 90%.

Table 1: Comparison of Reduction Methods for 5-Nitrosalicylic Acid

| Method | Catalyst / Reducing Agent | Solvent / Medium | Key Conditions | Reported Yield |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Acidic Medium | Hydrogen gas pressure | High |

| Catalytic Hydrogenation | Raney Nickel | Water | Reflux with hydrazine hydrate | 89% |

| Catalytic Hydrogenation | Raney Nickel | Water | 8 atm H₂ pressure, 100°C | 89% |

| Bechamp Reduction | Iron (Fe) | Hydrochloric Acid (HCl) | - | - |

| Electrochemical Reduction | - | Alkaline Media | - | 90.9% |

Coupling Reactions Involving Salicylic Acid

An alternative synthetic route to 5-ASA avoids the nitration step and instead begins with salicylic acid, coupling it with a diazonium salt. A notable example employs sulfanilic acid as a recyclable auxiliary chemical. google.com In this process, the diazonium salt of sulfanilic acid is coupled with the double sodium salt of salicylic acid to form an azo compound, 5-(p-sulphophenyl azo)salicylic acid. google.com

This intermediate azo compound is then cleaved through hydrogenation. google.com The splitting is typically performed using hydrogen gas with a transition metal catalyst, such as palladium on carbon, at elevated pressure and a temperature above 50°C. google.com Following the cleavage, the desired 5-aminosalicylic acid is selectively precipitated from the solution by adjusting the pH to approximately 4.5 with a strong acid. google.com This method is valued for producing a very pure final product suitable for pharmaceutical applications. google.com

Amidation Strategies for the Formation of this compound

The formation of the target compound, this compound, is achieved by creating an amide bond between the amino group of 5-aminosalicylic acid and the carboxyl group of 4-aminobenzoic acid or one of its activated derivatives. This type of reaction is a cornerstone of medicinal chemistry for linking molecular fragments. nih.gov

The synthesis involves the reaction between the amino group of 5-ASA, which is the more nucleophilic site, and an activated form of 4-aminobenzoic acid. Generally, for an amide bond to form, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The reaction would involve combining 5-ASA with 4-aminobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

This strategy is analogous to the synthesis of other 5-ASA prodrugs. For instance, balsalazide (B1667723) is a prodrug where 5-ASA is linked to 4-aminobenzoyl-B-alanine. nih.gov This demonstrates the feasibility of forming a stable bond between the 5-ASA core and a 4-aminobenzoyl moiety. nih.gov

A widely used method for forming amide bonds directly from a carboxylic acid and an amine without isolating an acyl chloride intermediate involves coupling reagents. nih.gov N,N'-Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. nih.gov The direct conversion of a carboxylic acid to an amide can be challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate.

DCC facilitates the coupling by first reacting with the carboxylic acid (4-aminobenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The amino group of 5-ASA then attacks this activated intermediate, displacing the leaving group and forming the desired amide bond. A byproduct of this reaction is dicyclohexylurea (DCU), which is mostly insoluble in common organic solvents and can be easily removed by filtration. nih.gov Other carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), function similarly but produce a water-soluble urea (B33335) byproduct, which can simplify the purification process during work-up. nih.gov To minimize side reactions and potential racemization (if chiral centers are present), reagents like 1-Hydroxybenzotriazole (HOBt) are often added along with the carbodiimide. nih.gov

Characterization Techniques for Confirming Chemical Structure (Emphasis on Research Context)

FTIR Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups within the molecule by detecting their characteristic vibrational frequencies. researchgate.netthermofisher.com For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to the newly formed amide linkage, as well as the original functional groups from the parent molecules. nih.govresearchgate.net

Table 2: Expected Characteristic FTIR Peaks for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch | ~3200-3400 (Broad) |

| Carboxylic Acid O-H | Stretch | ~2500-3300 (Very Broad) |

| Amine N-H | Stretch | ~3300-3500 |

| Amide N-H | Stretch | ~3300 |

| Carboxylic Acid C=O | Stretch | ~1700-1725 |

| Amide C=O (Amide I) | Stretch | ~1650-1680 |

| Amide N-H Bend (Amide II) | Bend | ~1510-1550 |

| Aromatic C=C | Stretch | ~1450-1600 |

NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com Both ¹H NMR and ¹³C NMR would be essential for structural confirmation. nih.govrsc.org

Mass Spectrometry Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity. upce.cz High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. The technique involves ionizing the molecule and then measuring its mass-to-charge (m/z) ratio. upce.cz For this compound (C₁₄H₁₂N₂O₄), the expected molecular weight is approximately 288.26 g/mol . The mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 289. In addition to the molecular ion, the fragmentation pattern observed in MS/MS experiments can provide further structural confirmation by showing the loss of specific fragments, such as CO₂ or parts of the benzoyl group. upce.czrsc.org

Mechanistic Insights into the Actions of 5 4 Aminobenzoyl Amino Salicylic Acid at the Molecular and Cellular Level

Cellular Signaling Pathways Modulated

The engagement of molecular targets by 5-ASA translates into the modulation of several critical intracellular signaling pathways that govern inflammation and cell survival.

NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov The anti-inflammatory action of 5-ASA is strongly linked to its ability to inhibit the activation of NF-κB. mdpi.comdrugbank.com This inhibition may be a downstream consequence of PPAR-γ activation, as PPAR-γ can antagonize the NF-κB pathway. youtube.com Some research also indicates that 5-ASA may prevent the degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.gov

MAP Kinase (MAPK) Pathways: The MAPK family of proteins (including p38 and JNK) are crucial for transmitting extracellular signals to the nucleus to regulate gene expression, often in response to cellular stress and inflammatory cytokines. nih.gov Studies have demonstrated that 5-ASA can suppress the production of nitric oxide (NO) and interleukin-6 (IL-6) by inhibiting the phosphorylation, and thus activation, of p38 and JNK in macrophages. nih.gov

Wnt/β-catenin Signaling: This pathway is vital for cell proliferation and is often dysregulated in colorectal cancer. Mesalazine has been shown to inhibit Wnt/β-catenin signaling by promoting the phosphorylation and subsequent degradation of β-catenin. mdpi.comnih.gov This action reduces the expression of Wnt target genes like cyclin D1 and c-Myc, which are involved in cell cycle progression, and is thought to contribute to its potential chemopreventive effects. mdpi.comnih.gov

The modulation of these pathways by 5-((4-Aminobenzoyl)amino)salicylic acid would be expected to mirror that of 5-ASA, contingent on the efficient cleavage of the amide bond to release the active compound within the target tissue.

Influence on Gene Expression and Protein Regulation

The ultimate effect of 5-ASA's influence on signaling pathways is a profound change in the profile of gene expression and protein regulation within intestinal cells.

Regulation via PPAR-γ: Activation of the PPAR-γ/RXR heterodimer complex by 5-ASA leads to its binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. nih.govyoutube.com This directly regulates the transcription of genes involved in inflammation and cellular metabolism. For instance, it can downregulate the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and various cytokines. asm.orgnih.gov

Suppression of Inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, 5-ASA leads to a decreased expression and production of key inflammatory proteins, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and adhesion molecules that facilitate the recruitment of immune cells to the site of inflammation. mdpi.comnih.gov

Regulation of Cell Growth and Apoptosis: Through its inhibition of the Wnt/β-catenin pathway, mesalazine reduces the levels of proteins that drive cell proliferation (cyclin D1, c-Myc) and may promote apoptosis (programmed cell death) in colon cancer cells by modulating proteins like Bcl-2. nih.govnih.gov

Comparative Analysis of Mechanisms with Related Aminosalicylic Acid Derivatives

The mechanism of This compound is best understood by comparing it with other aminosalicylates, which are primarily designed as different delivery systems for the active 5-ASA moiety.

Sulfasalazine (B1682708): This is a prodrug where 5-ASA is linked to sulfapyridine (B1682706) via an azo bond. mechanismsinmedicine.com This bond is cleaved by bacterial azoreductases in the colon, releasing both components. researchgate.net While 5-ASA provides the local anti-inflammatory effect, the intact sulfasalazine molecule itself appears to have unique systemic effects, including a potent ability to inhibit NF-κB activation and induce apoptosis in T-lymphocytes, actions not seen with 5-ASA or sulfapyridine alone. nih.gov

Olsalazine (B1677275) and Balsalazide (B1667723): Olsalazine is a dimer of two 5-ASA molecules joined by an azo bond, while balsalazide links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-beta-alanine. researchgate.netwikipedia.org Like sulfasalazine, they rely on bacterial enzymes for cleavage in the colon, minimizing systemic absorption in the upper gastrointestinal tract and delivering high concentrations of 5-ASA to the target site. Balsalazide has also been noted for its potent antioxidant effects. nih.gov

4-Aminosalicylic Acid (4-ASA): An isomer of 5-ASA, 4-ASA has also been explored for treating inflammatory bowel disease. nih.gov However, its primary mechanism and historical use are as an antitubercular agent, where it acts as an antimetabolite to inhibit folic acid synthesis in mycobacteria. drugbank.comnih.gov In comparative studies, its antioxidant capacity was found to be less potent than that of 5-ASA. nih.gov

N-acetyl-5-aminosalicylic acid (Ac-5-ASA): This is the primary metabolite of 5-ASA, formed by N-acetyltransferase enzymes in the intestinal mucosa and liver. mechanismsinmedicine.com It has long been considered therapeutically inactive, with studies showing it is not effective in treating proctitis. nih.gov However, conflicting evidence suggests that Ac-5-ASA may be the active ligand that binds to and activates PPAR-γ, adding complexity to the understanding of 5-ASA's precise mode of action. mechanismsinmedicine.comyoutube.com

This compound fits into this paradigm as a potential prodrug. Its amide linkage differs from the azo-bond of sulfasalazine and olsalazine. The cleavage of this amide bond by host or microbial amidases would release 5-ASA and 4-aminobenzoic acid. The efficiency of this cleavage would be paramount to its activity, determining the concentration of free 5-ASA that becomes available to act on PPAR-γ and other targets in the colon.

Table 2: Comparison of Aminosalicylate Derivatives

| Compound | Linkage/Structure | Primary Mechanism | Key Characteristics | Reference |

| 5-ASA (Mesalazine) | Active Drug | PPAR-γ agonist, COX/LOX inhibitor, ROS scavenger | The core therapeutic molecule; acts locally. | researchgate.netdrugbank.comnih.gov |

| Sulfasalazine | Azo bond to Sulfapyridine | Prodrug; releases 5-ASA. Intact molecule inhibits NF-κB. | Delivers 5-ASA to the colon; sulfapyridine moiety associated with side effects. | researchgate.netnih.gov |

| Olsalazine | Azo bond (5-ASA dimer) | Prodrug; releases two molecules of 5-ASA. | Avoids non-5-ASA carrier moiety. | |

| Balsalazide | Azo bond to inert carrier | Prodrug; releases 5-ASA. | Delivers 5-ASA to the colon with an inert carrier. | nih.govwikipedia.org |

| 4-Aminosalicylic Acid | Isomer of 5-ASA | Folate synthesis inhibitor (in mycobacteria). | Weaker antioxidant than 5-ASA; primarily an antitubercular drug. | nih.govdrugbank.com |

| Ac-5-ASA | Acetylated metabolite of 5-ASA | Largely inactive, but may be a PPAR-γ agonist. | Main metabolite of 5-ASA. | mechanismsinmedicine.comnih.gov |

| This compound | Amide bond to 4-Aminobenzoyl group | Putative prodrug; expected to release 5-ASA. | Activity is dependent on cleavage of the amide bond in the gut. | sielc.com |

Structure Activity Relationship Sar Studies of 5 4 Aminobenzoyl Amino Salicylic Acid and Its Analogues

Impact of Modifications on the 4-Aminobenzoyl Moiety on Biological Activity

Research into related compounds, such as 4-aminosalicylic acid, has shown that the position of the amino group is vital for its activity. For instance, 4-aminosalicylic acid is an effective antitubercular agent, while its isomer, 5-aminosalicylic acid, is primarily used in the treatment of inflammatory bowel disease. nih.govnih.gov This highlights the importance of the precise positioning of the amino group for specific biological actions.

In the context of 5-((4-aminobenzoyl)amino)salicylic acid analogues, studies on similar scaffolds suggest that the electronic and steric properties of substituents on the 4-aminobenzoyl ring can modulate activity. For example, in a series of 4-substituted 3-amino-1,2,5-oxadiazoles, the nature of the substituent on the phenyl ring was found to strongly influence antiplasmodial activity and selectivity. mdpi.com Nitro-substituted compounds, for instance, were generally more active than their amino-substituted counterparts. mdpi.com This suggests that electron-withdrawing or electron-donating groups on the 4-aminobenzoyl moiety of this compound could similarly tune its biological profile.

| Modification on 4-Aminobenzoyl Moiety | Observed Impact on Biological Activity (in related scaffolds) | Reference |

| Position of Amino Group | Isomeric position dramatically alters the therapeutic application (e.g., 4-ASA vs. 5-ASA). | nih.govnih.gov |

| Ring Substitution (e.g., Nitro vs. Amino) | Electron-withdrawing groups like nitro can enhance activity compared to electron-donating amino groups. | mdpi.com |

Role of the Amide Linkage in Pharmacological Profile

The amide bond connecting the 4-aminobenzoyl and salicylic (B10762653) acid moieties serves as a crucial linker and its characteristics can profoundly affect the pharmacological profile of the parent compound. The stability, conformation, and hydrogen-bonding capabilities of this amide linkage are important determinants of how the molecule interacts with its biological target.

Furthermore, the amide bond can be susceptible to enzymatic cleavage, particularly by amidases present in the body. This can be exploited in prodrug design, where the amide linkage is designed to be cleaved at a specific site to release the active drug. For example, amide conjugates of 4-aminosalicylic acid with amino acids have been designed as colon-specific prodrugs, relying on bacterial N-acyl amidases for activation. nih.gov The stability of the amide bond to hydrolysis is therefore a key factor in determining the compound's pharmacokinetic properties, such as its duration of action and site of drug release.

| Aspect of Amide Linkage | Influence on Pharmacological Profile | Reference |

| Presence of Amide Bond | Can enhance anti-inflammatory activity compared to the free carboxylic acid. | nih.gov |

| Enzymatic Cleavage | Can be utilized in prodrug strategies for targeted drug delivery. | nih.gov |

| Stability and Conformation | Affects the molecule's interaction with its biological target and its pharmacokinetic properties. | nih.govnih.gov |

Influence of Salicylic Acid Substitutions on Activity and Selectivity

The salicylic acid portion of the molecule provides a foundational scaffold that can be modified at several positions to enhance biological activity and selectivity. The hydroxyl and carboxylic acid groups, as well as the aromatic ring of the salicylic acid, are all potential sites for chemical alteration.

Studies on salicylic acid derivatives have demonstrated that substitutions at the 5-position can significantly impact activity. For instance, the addition of a chlorine atom at the 5-position of salicylamide (B354443) (5-chlorosalicylamide) resulted in an additive increase in NFκB inhibitory activity. nih.gov This indicates that introducing a halogen at this position can be a beneficial strategy for improving the anti-inflammatory properties of salicylic acid-based compounds.

The hydroxyl and carboxyl groups of the salicylic acid moiety are also critical for its biological effects. These groups can participate in hydrogen bonding and electrostatic interactions with target proteins. Modifications such as esterification or amidation of the carboxyl group, or etherification of the hydroxyl group, can alter the compound's binding affinity and pharmacokinetic properties. For example, amidation of the carboxylic group of salicylic acid was found to increase its NFκB inhibitory activity. nih.gov

| Modification on Salicylic Acid Moiety | Observed Impact on Biological Activity | Reference |

| Substitution at the 5-position (e.g., with Chlorine) | Can lead to an additive increase in anti-inflammatory (NFκB inhibitory) activity. | nih.gov |

| Amidation of the Carboxyl Group | Can enhance NFκB inhibitory activity. | nih.gov |

Elucidating Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule to exert a particular biological effect. Identifying the key pharmacophoric features of this compound and its analogues is fundamental to understanding their mechanism of action and for designing more potent and selective compounds. dovepress.com

Based on the structure-activity relationships of related compounds, several key pharmacophoric features can be proposed for this compound:

Hydrogen Bond Donors and Acceptors: The amino group on the benzoyl moiety, the amide linkage, and the hydroxyl and carboxyl groups on the salicylic acid moiety can all act as hydrogen bond donors and acceptors. These interactions are often crucial for anchoring the molecule within the binding site of its biological target. dovepress.com

Aromatic Rings: The two phenyl rings provide a hydrophobic scaffold and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein. dovepress.com

Ionizable Groups: The carboxylic acid group is typically ionized at physiological pH, providing a negative charge that can interact with positively charged residues in the binding site. The amino group can also be protonated, depending on the local environment. dovepress.com

Pharmacophore modeling studies on related structures, such as aminopyridazine derivatives, have highlighted the importance of features like hydrophobicity, aromaticity, and the presence of a cationic center for biological activity. dovepress.com For this compound, the spatial arrangement of these features will dictate its interaction with specific biological targets and ultimately its pharmacological profile.

| Pharmacophoric Feature | Potential Role in Biological Activity | Reference |

| Hydrogen Bond Donors/Acceptors (Amino, Amide, Hydroxyl, Carboxyl) | Anchoring the molecule in the target's binding site. | dovepress.com |

| Aromatic Rings | Hydrophobic and π-π stacking interactions with the target. | dovepress.com |

| Ionizable Groups (Carboxylic Acid, Amino) | Electrostatic interactions with the target. | dovepress.com |

Computational Chemistry and in Silico Approaches in the Study of 5 4 Aminobenzoyl Amino Salicylic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 5-((4-Aminobenzoyl)amino)salicylic acid, molecular docking simulations can be employed to identify potential biological targets and to understand the key molecular interactions that govern its binding.

The process typically involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's conformation is often optimized to its lowest energy state. Docking algorithms then explore a vast number of possible binding poses of the ligand within the protein's binding site, scoring and ranking them based on a scoring function that estimates the binding affinity.

Potential protein targets for this compound could be inferred from the known targets of its structural components, such as cyclooxygenase (COX) and lipoxygenase (LOX) for the salicylic (B10762653) acid moiety, and dihydrofolate reductase (DHFR) for the aminobenzoyl group. Docking studies could be performed against a panel of such targets to generate a hypothetical binding profile.

Table 1: Illustrative Molecular Docking Results for this compound Against Various Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, His372, Ile406 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.2 | Met793, Lys745, Cys797 |

| Dihydrofolate Reductase (DHFR) | 1DHF | -7.1 | Ile50, Phe31, Arg57 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The results of such simulations can provide valuable insights into the potential mechanisms of action of this compound and can guide further experimental validation. For instance, a high docking score against a particular target would suggest that the compound is a potential inhibitor of that protein, a hypothesis that can then be tested in vitro.

Molecular Dynamics Simulations for Ligand-Target Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. nih.gov

Following molecular docking, the most promising ligand-target complex can be subjected to MD simulations to evaluate its stability. The simulation is typically run for a period of nanoseconds to microseconds, during which the movements of the ligand and the protein are monitored. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated to assess their conformational stability. A stable RMSD value over time indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein. Residues in the binding site that show low RMSF values upon ligand binding suggest that the ligand has a stabilizing effect.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. The persistence of key hydrogen bonds indicates a stable interaction.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a this compound-Protein Complex

| Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Water Model | TIP3P |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

MD simulations can provide a more accurate and reliable assessment of the ligand-target interaction than docking alone, and can help to refine the binding mode and identify key interactions that are critical for binding affinity and selectivity.

Quantum Mechanics Calculations and Conformational Analysis

Quantum mechanics (QM) calculations are used to study the electronic structure and properties of molecules with a high degree of accuracy. These methods can be employed to investigate the conformational preferences, electronic properties, and reactivity of this compound.

Conformational analysis using QM methods can identify the most stable three-dimensional structures of the molecule. This is crucial for understanding its shape and how it might interact with a biological target. By calculating the energy of different conformers, a potential energy surface can be generated, revealing the low-energy conformations that are most likely to be populated at physiological temperatures.

QM calculations can also provide insights into the electronic properties of the molecule, such as:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information is valuable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a target protein.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are important quantum chemical parameters that relate to the molecule's reactivity and stability.

These QM-derived properties can be used as descriptors in quantitative structure-activity relationship (QSAR) studies to correlate the molecule's electronic features with its biological activity.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties In Silico

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profiles. In silico ADMET prediction tools are widely used in the early stages of drug discovery to filter out compounds with undesirable properties, thereby reducing the time and cost of development. researchgate.net

A variety of computational models and software are available to predict the ADMET properties of this compound. These tools typically use a combination of QSAR models and rule-based systems to estimate properties such as:

Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier permeability.

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance and half-life.

Toxicity: Prediction of potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

Table 3: Illustrative In Silico ADMET Prediction for this compound

| ADMET Property | Predicted Value |

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeability | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

The results of in silico ADMET predictions can help to prioritize compounds for further development and to identify potential liabilities that may need to be addressed through chemical modification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent and selective derivatives. dovepress.com

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activity against a specific target would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be classified into several categories, including:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters, surface area, volume, etc.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Hydrophobic descriptors: LogP, etc.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through internal and external validation procedures.

Once a robust and predictive QSAR model is established, it can be used to:

Predict the activity of virtual compounds: This allows for the rapid screening of large virtual libraries of derivatives of this compound.

Identify key structural features: The model can reveal which molecular properties are most important for biological activity, providing insights for rational drug design.

Guide the synthesis of new derivatives: The model can be used to prioritize the synthesis of compounds that are predicted to have high activity.

The application of QSAR modeling can significantly accelerate the process of lead optimization and facilitate the discovery of novel drug candidates based on the this compound scaffold.

Therapeutic and Research Applications of 5 4 Aminobenzoyl Amino Salicylic Acid in Preclinical Drug Discovery

Potential as a Novel Anti-inflammatory Agent

While the primary anti-inflammatory activity in the context of this compound is often attributed to its metabolic product, 5-aminosalicylic acid (5-ASA), research into the intrinsic properties of 5-((4-Aminobenzoyl)amino)salicylic acid and its derivatives is ongoing. The core concept revolves around modifying the 5-ASA structure to potentially enhance its therapeutic index or to confer additional pharmacological activities.

Studies on various derivatives of salicylic (B10762653) acid have shown that modifications at the 5-position can significantly influence their anti-inflammatory and other biological activities. For instance, the amidation of the carboxylic group or the introduction of a chlorine atom at the 5-position of salicylic acid has been found to increase its ability to suppress the expression of NF-κB dependent luciferase and inducible nitric oxide synthase, which are key mediators in inflammatory processes. nih.gov This suggests that the amide linkage in this compound could modulate its anti-inflammatory profile.

Furthermore, research on other 5-ASA derivatives with amide linkages has demonstrated significant anti-inflammatory effects. In one study, four amide derivatives of 5-ASA were synthesized and evaluated for their anti-inflammatory and myeloperoxidase (MPO) inhibitory properties. arabjchem.org The results indicated that these derivatives possess anti-inflammatory activity, with some showing better MPO inhibitory effects than 5-ASA itself. arabjchem.org Although this study did not include this compound, it provides a strong rationale for investigating its potential as a standalone anti-inflammatory agent. The anti-inflammatory mechanism of 5-ASA and its derivatives is thought to involve the inhibition of inflammatory mediators and the modulation of signaling pathways such as NF-κB. researchgate.net

Role as a Prodrug Component in Targeted Drug Delivery Systems

The most well-documented application of this compound is as a crucial component in prodrug strategies, particularly for targeting the colon. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach is especially useful for delivering drugs like 5-ASA to the colon, as orally ingested 5-ASA is rapidly absorbed in the upper gastrointestinal tract.

Colon-Specific Delivery Strategies

The structure of this compound is integral to its function in colon-specific drug delivery. It is a key component of the prodrug balsalazide (B1667723). In balsalazide, 5-ASA is linked to a carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. arabjchem.org This linkage renders the molecule too large and polar to be readily absorbed in the small intestine, thus allowing it to reach the colon intact.

The rationale behind this strategy is to maximize the local concentration of the active drug (5-ASA) at the site of inflammation in conditions like inflammatory bowel disease (IBD), while minimizing systemic absorption and potential side effects. nih.gov Several 5-ASA derivatives have been developed for this purpose, including those with azo-bond preparations where 5-ASA is linked to an inert carrier, as seen with balsalazide. nih.gov

Enzyme-Mediated Drug Release Mechanisms

The targeted release of 5-ASA from prodrugs like balsalazide in the colon is achieved through an elegant enzyme-mediated mechanism. The colon is host to a vast population of anaerobic bacteria that produce a variety of enzymes, including azoreductases. These bacterial azoreductases are capable of cleaving the azo bond (-N=N-) that links 5-ASA to its carrier molecule in the prodrug. youtube.com

This enzymatic cleavage effectively liberates the active 5-ASA molecule in the colonic lumen, where it can exert its therapeutic effects directly on the inflamed mucosa. youtube.com This mechanism of action is a cornerstone of colon-targeted drug delivery for aminosalicylates. The anti-inflammatory benefits of prodrugs like sulfasalazine (B1682708), which also utilizes an azo bond, are primarily derived from the released 5-ASA. youtube.com

Utility as a Synthetic Intermediate for Advanced Pharmaceutical Candidates

Beyond its direct role in prodrugs, this compound serves as a valuable synthetic intermediate or scaffold for the development of new and advanced pharmaceutical candidates. Its structure, featuring multiple reactive sites, allows for a variety of chemical modifications to create novel compounds with potentially improved or different therapeutic properties.

For example, the amino and carboxylic acid groups on the 5-aminosalicylic acid moiety, as well as the amino group on the benzoyl portion, can be functionalized to create a diverse library of derivatives. Research has explored the synthesis of various 5-ASA derivatives, including amide and ester conjugates, to enhance their therapeutic profiles. researchgate.net These modifications can influence factors such as solubility, stability, and biological activity.

The synthesis of novel derivatives of salicylic acid, where the 5-position is modified, has been a strategy to develop more potent inhibitors of inflammatory pathways like NF-κB. nih.gov By using this compound as a starting material, medicinal chemists can explore a wider chemical space to design next-generation anti-inflammatory agents.

Contribution to Understanding Aminosalicylic Acid Class Pharmacology

The study of this compound and its derivatives contributes significantly to the broader understanding of the pharmacology of the aminosalicylate class of drugs. By creating and evaluating analogs of this compound, researchers can probe the structure-activity relationships (SAR) that govern the therapeutic effects and disposition of these drugs.

SAR studies involve systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. drugdesign.org For instance, the development of various 5-ASA prodrugs, including those based on this compound, has provided valuable insights into how different carrier moieties and linkage types affect drug delivery, release, and efficacy. nih.gov

Comparing the efficacy and pharmacokinetic profiles of different 5-ASA derivatives, such as balsalazide and olsalazine (B1677275) (which consists of two 5-ASA molecules linked by an azo bond), helps to elucidate the role of the carrier and the nature of the chemical linkage in achieving optimal therapeutic outcomes. nih.gov Furthermore, investigating the mechanisms of action of these derivatives, such as their effects on inflammatory pathways like NF-κB and MPO, provides a deeper understanding of how the aminosalicylate class exerts its anti-inflammatory effects. nih.govarabjchem.org The knowledge gained from these studies is crucial for the rational design of future aminosalicylate-based therapies with improved efficacy and safety profiles.

Future Directions and Unexplored Research Avenues for 5 4 Aminobenzoyl Amino Salicylic Acid

Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment

The initial evaluation of drug efficacy relies heavily on robust preclinical models that can accurately predict clinical outcomes. For 5-((4-Aminobenzoyl)amino)salicylic acid, moving beyond standard cell line models is crucial for a more nuanced understanding of its activity.

Future research should prioritize the development and utilization of sophisticated in vitro and ex vivo models. For instance, the Caco-2 cell monolayer model, commonly used to assess intestinal permeability, could be adapted to study the transport characteristics of this compound and its potential prodrugs. nih.gov Building on this, three-dimensional (3D) organoid cultures derived from patient tissues could offer a more physiologically relevant system, mimicking the complex architecture and cellular diversity of the intestinal mucosa. These "mini-guts" can provide insights into the compound's interaction with different epithelial cell types and its impact on mucosal barrier function.

Ex vivo models using isolated and perfused intestinal segments from animal models, such as rats with chemically-induced colitis, can be employed to assess the local anti-inflammatory effects of the compound. nih.govresearchgate.net These models allow for the evaluation of drug metabolism and tissue penetration in a setting that preserves the native tissue structure and local microenvironment.

Table 1: Proposed Advanced Models for Efficacy Assessment

| Model Type | Description | Key Parameters to Assess | Potential Advantages |

| 3D Intestinal Organoids | Patient-derived stem cells cultured to form three-dimensional structures resembling the intestinal epithelium. | Barrier integrity, inflammatory cytokine secretion (e.g., TNF-α, IL-6), cell proliferation and differentiation. | High physiological relevance, potential for personalized medicine approaches. |

| Gut-on-a-Chip | Microfluidic devices that recreate the multicellular architecture and mechanical forces of the human gut. | Drug absorption, metabolism, and toxicity; interaction with immune cells; effect on peristalsis. | Precise control over the microenvironment, ability to model complex gut dynamics. |

| Ex Vivo Perfused Intestinal Segments | Surgically removed intestinal tissue from animal models of colitis, maintained in a viable state for short-term studies. | Local drug distribution, anti-inflammatory marker expression (e.g., MPO), tissue histology. | Preserves native tissue architecture and cell-cell interactions. |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

A significant gap in the knowledge of this compound is its precise mechanism of action. While it is structurally related to 5-ASA, which is known to modulate pathways like the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and nuclear factor-kappa B (NF-κB), it is crucial to elucidate the specific molecular targets of this derivative. nih.govnih.gov

The integration of "omics" technologies offers a powerful, unbiased approach to uncover these mechanisms. ecetoc.org

Transcriptomics (RNA-seq): Can identify changes in gene expression in intestinal epithelial cells or immune cells upon treatment with the compound, revealing the signaling pathways that are modulated.

Proteomics: Can provide a global view of protein expression changes, identifying direct binding partners and downstream effector proteins.

Metabolomics: Can analyze changes in the metabolic profile of cells or tissues, shedding light on how the compound affects cellular metabolism, which is often dysregulated in inflammatory conditions.

By combining these multi-omics datasets, researchers can construct a comprehensive picture of the drug's mechanism, potentially identifying novel therapeutic targets and biomarkers of response. This systems biology approach is essential for moving beyond the current understanding of 5-ASA's effects and for the rational design of future therapies. ecetoc.org

Exploration of Polypharmacology and Combination Strategies

Complex diseases often involve multiple pathological pathways, making it unlikely that a single-target drug will be universally effective. The concept of polypharmacology, where a drug interacts with multiple targets, is an emerging paradigm in drug discovery. Future studies should explore the potential polypharmacological profile of this compound. Docking studies and experimental validation could reveal if the compound, like its parent molecule 5-ASA, interacts with multiple targets such as COX enzymes and PPAR-γ. nih.govnih.gov

Furthermore, investigating combination therapies is a promising strategy to enhance efficacy and overcome potential resistance. mdpi.com Combining this compound with other therapeutic agents could offer synergistic effects. For example, studies on 5-ASA have shown that combining it with corticosteroids or probiotics can improve outcomes in ulcerative colitis. wikipedia.orgnih.gov Similar strategies could be explored for this compound.

Table 2: Potential Combination Therapy Strategies

| Combination Agent | Rationale | Potential for Synergy |

| Corticosteroids | Corticosteroids are potent anti-inflammatory agents that can induce remission in inflammatory bowel disease. wikipedia.org | A combination could allow for lower doses of corticosteroids, reducing their side effects, while maintaining efficacy. |

| Probiotics | Certain probiotic strains have demonstrated anti-inflammatory effects and may improve the efficacy of 5-ASA. wikipedia.org | Probiotics could modulate the gut microbiota, potentially enhancing the local anti-inflammatory effects of the compound. |

| HDAC Inhibitors | Histone deacetylase (HDAC) inhibitors, such as vorinostat, have shown synergistic effects with 5-ASA in preclinical models of colitis. frontiersin.org | Co-administration may lead to a more potent inhibition of inflammatory pathways like NF-κB. |

Novel Delivery System Design for Enhanced Bioavailability and Targeting (Preclinical)

A major challenge with orally administered drugs for intestinal diseases is ensuring that the active compound reaches the site of inflammation in sufficient concentrations. nih.gov Like 5-ASA, this compound is likely to be absorbed in the upper gastrointestinal tract, reducing its availability in the colon. nih.gov Therefore, the design of novel drug delivery systems is a critical area for future preclinical research.

Various strategies can be explored to achieve targeted delivery and enhance bioavailability:

Prodrugs: Designing prodrugs that are cleaved by specific enzymes in the colon, such as bacterial azoreductases, is a well-established strategy for 5-ASA and could be applied to its derivatives. nih.gov

pH-Sensitive Hydrogels: Encapsulating the compound in pH-sensitive hydrogels can protect it from the acidic environment of the stomach and allow for its release in the more alkaline environment of the colon. tandfonline.com

Nanoparticles: Formulating the compound into nanoparticles, such as those made from Eudragit S100 or silica, can improve its stability, solubility, and targeted delivery to inflamed tissues. nih.govchinjmap.com These nanoparticles can be designed to release the drug in response to the specific pH of the colon. nih.gov

Preclinical evaluation of these novel formulations in animal models of colitis is essential to determine their pharmacokinetic profiles and therapeutic efficacy. nih.gov

Computational Design of Next-Generation Derivatives with Improved Properties

Computational modeling and theoretical calculations are invaluable tools for the rational design of new drug candidates. nih.gov Starting with the scaffold of this compound, computational methods can be used to design next-generation derivatives with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

In silico techniques, such as molecular docking, can be used to predict the binding affinity of new derivatives to specific targets, like COX-1 and COX-2 enzymes. nih.gov Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that contribute to the compound's biological activity. These computational predictions can then guide the chemical synthesis of the most promising candidates, which can be subsequently evaluated in preclinical models. This iterative cycle of design, synthesis, and testing can accelerate the discovery of more effective and safer drugs based on the this compound structure.

Q & A

Q. How can solvation thermodynamics be studied in ethanol-water mixtures?

- Answer : Conductivity measurements across ethanol-water ratios (5–95% v/v) at 283–313 K. Calculate molar conductivity (Λº) and association constants (KA) via the Fuoss-Shedlovsky method. Van’t Hoff analysis (ln KA vs. 1/T) derives ΔH° and ΔS°. UV-vis spectroscopy monitors solvatochromic shifts, correlating dielectric constants with solubility .

Q. What structural insights can molecular docking provide into its interaction with SA-binding proteins?

- Answer : Docking simulations with NPR1 or SABP2 crystal structures (PDB IDs: 3SN7, 3G6T) compare binding affinities. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, Kd) for this compound vs. SA. Validate with in planta PR1 gene expression assays .

Data Contradiction Analysis

Q. How do varying SA levels affect redox homeostasis in studies using this compound?

- Answer : In Arabidopsis, high SA levels (e.g., cpr mutants) correlate with elevated H₂O₂ and GSH, suggesting dual roles in redox regulation. Contrastingly, low SA (NahG) impairs H₂O₂ scavenging. Dose-dependent studies (0.1–5 mM) reveal concentration-specific effects: <100 µM enhances defense signaling, while >1 mM causes oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.